Retf-4NA (tfa)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

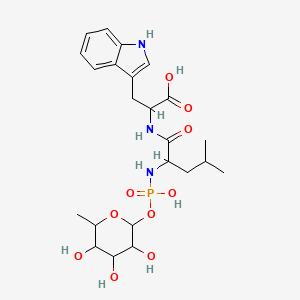

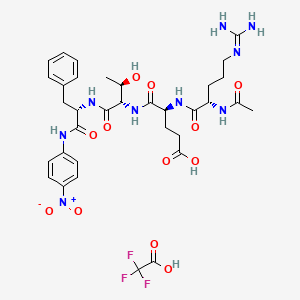

RETF-4NA (TFA) est un substrat spécifique de la chymase qui est sensible et sélectif pour la chymase lorsqu'elle est libre ou liée à l'alpha-2-macroglobuline . Il est couramment utilisé dans la recherche scientifique pour sa spécificité et sa sensibilité.

Méthodes De Préparation

RETF-4NA (TFA) est synthétisé par synthèse peptidique personnalisée. Le composé est préparé en combinant les acides aminés arginine, acide glutamique, thréonine et phénylalanine avec un groupe para-nitroanilide. La séquence est acétylée à l'extrémité N pour former Ac-Arg-Glu-Thr-Phe-pNA . Les conditions réactionnelles impliquent généralement des techniques de synthèse peptidique en phase solide (SPPS), qui permettent l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante. Les méthodes de production industrielle impliquent des processus de SPPS et de purification à grande échelle pour assurer une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

RETF-4NA (TFA) subit diverses réactions chimiques, notamment :

Hydrolyse : Le composé est hydrolysé par la chymase, ce qui entraîne le clivage de la liaison peptidique et la libération de la para-nitroaniline.

Oxydation et réduction : RETF-4NA (TFA) peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes dans ses applications typiques.

Substitution : Le groupe para-nitroanilide peut être substitué par d'autres groupes fonctionnels pour modifier les propriétés du composé.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent l'enzyme chymase, les tampons et les solvants tels que le diméthylsulfoxyde (DMSO) et l'eau . Le principal produit formé par la réaction d'hydrolyse est la para-nitroaniline.

Applications de recherche scientifique

RETF-4NA (TFA) a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme substrat pour étudier la cinétique enzymatique et la spécificité de la chymase.

Biologie : Utilisé dans les dosages pour détecter et quantifier l'activité de la chymase dans les échantillons biologiques.

Médecine : Investigé pour son rôle potentiel dans le diagnostic et le suivi des maladies liées à l'activité de la chymase, telles que les maladies cardiovasculaires et les affections inflammatoires.

Industrie : Utilisé dans le développement de kits de diagnostic et d'outils de recherche pour les dosages d'activité enzymatique.

Mécanisme d'action

RETF-4NA (TFA) exerce ses effets en servant de substrat à la chymase. L'enzyme clive la liaison peptidique entre la phénylalanine et la para-nitroaniline, libérant la para-nitroaniline, qui peut être détectée spectrophotométriquement. Les cibles moléculaires impliquées dans ce processus sont le site actif de la chymase et la liaison peptidique dans RETF-4NA (TFA) .

Applications De Recherche Scientifique

RETF-4NA (TFA) has a wide range of scientific research applications, including:

Chemistry: Used as a substrate for studying enzyme kinetics and specificity of chymase.

Biology: Employed in assays to detect and quantify chymase activity in biological samples.

Medicine: Investigated for its potential role in diagnosing and monitoring diseases related to chymase activity, such as cardiovascular diseases and inflammatory conditions.

Industry: Utilized in the development of diagnostic kits and research tools for enzyme activity assays.

Mécanisme D'action

RETF-4NA (TFA) exerts its effects by serving as a substrate for chymase. The enzyme cleaves the peptide bond between phenylalanine and para-nitroaniline, releasing para-nitroaniline, which can be detected spectrophotometrically. The molecular targets involved in this process are the active site of chymase and the peptide bond in RETF-4NA (TFA) .

Comparaison Avec Des Composés Similaires

RETF-4NA (TFA) est unique en raison de sa sensibilité et de sa sélectivité élevées pour la chymase par rapport aux autres substrats. Les composés similaires comprennent :

Suc-Ala-Ala-Pro-Phe-pNA : Un autre substrat de la chymase avec une séquence peptidique différente.

Boc-Val-Pro-Arg-pNA : Un substrat pour les protéases sérine de type trypsine.

Z-Gly-Gly-Arg-pNA : Un substrat pour la thrombine et d'autres protéases sérine.

RETF-4NA (TFA) se distingue par sa séquence spécifique et la présence du groupe para-nitroanilide, qui permet une détection et une quantification faciles de l'activité de la chymase .

Propriétés

Formule moléculaire |

C34H44F3N9O12 |

|---|---|

Poids moléculaire |

827.8 g/mol |

Nom IUPAC |

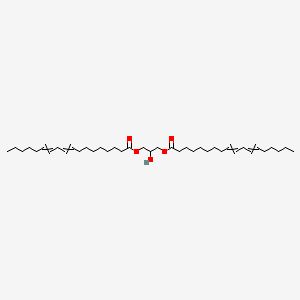

(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C32H43N9O10.C2HF3O2/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51;3-2(4,5)1(6)7/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35);(H,6,7)/t18-,23+,24+,25+,27+;/m1./s1 |

Clé InChI |

ZCKAWGNYQYWPQO-RTNJFBSRSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10782891.png)

![[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9E,12Z)-octadeca-9,12-dienoate](/img/structure/B10782899.png)

![N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B10782934.png)

![17-[5-[4-(3-Bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10782969.png)

![[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate](/img/structure/B10782973.png)

![10-[2-(4-Carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10782977.png)